molecular formula C14H12FN5O4S3 B2747356 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034590-12-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2747356
CAS RN: 2034590-12-8
M. Wt: 429.46
InChI Key: YKDPAKQMEGBOEM-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H12FN5O4S3 and its molecular weight is 429.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some sulfonamides, including derivatives with similar structures to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been synthesized and screened for antimicrobial activities. These compounds have shown promising results against a range of microbial strains, indicating their potential in developing new antimicrobial agents (Jagtap et al., 2010).

Carbonic Anhydrase Inhibition

Several studies have focused on the inhibition of carbonic anhydrase isozymes by sulfonamide derivatives. These enzymes are involved in various physiological processes, and their inhibitors have applications in treating conditions like glaucoma, edema, and epilepsy. Halogenated sulfonamides, related structurally to the compound , have demonstrated potent inhibition against tumor-associated carbonic anhydrase isozyme IX, suggesting potential use in antitumor strategies (Ilies et al., 2003).

Antiproliferative Effects

The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines highlight the potential of sulfonamide compounds in cancer research. These compounds, including some with structural similarities to this compound, have shown efficacy in inhibiting the proliferation of cancer cells, suggesting their utility in developing anticancer therapies (Mert et al., 2014).

Molecular Docking and Biological Screening

The design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives have provided insights into the development of antimicrobial and antiproliferative agents. These studies involve molecular docking to understand the interaction between the synthesized compounds and biological targets, underscoring the importance of sulfonamide derivatives in drug discovery (Abd El-Gilil, 2019).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O4S3/c1-19-11-6-8(15)10(7-12(11)20(2)27(19,23)24)18-26(21,22)13-5-3-4-9-14(13)17-25-16-9/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDPAKQMEGBOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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